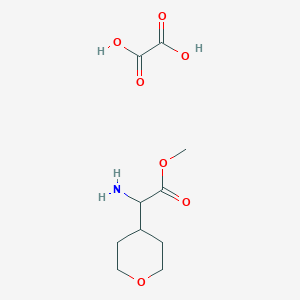

Methyl 2-amino-2-(oxan-4-yl)acetate;oxalic acid

Description

BenchChem offers high-quality Methyl 2-amino-2-(oxan-4-yl)acetate;oxalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-2-(oxan-4-yl)acetate;oxalic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-2-(oxan-4-yl)acetate;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.C2H2O4/c1-11-8(10)7(9)6-2-4-12-5-3-6;3-1(4)2(5)6/h6-7H,2-5,9H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDJSINYHRDMSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCOCC1)N.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Physicochemical Characteristics of Oxane-Containing Amino Acid Esters

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Incorporation of Oxane Moieties in Amino Acid Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is a paramount objective. The strategic modification of lead compounds to enhance their absorption, distribution, metabolism, and excretion (ADME) properties is a critical aspect of this endeavor. Among the various structural modifications employed, the incorporation of saturated oxygen-containing heterocycles, or oxanes, into amino acid-based scaffolds has emerged as a powerful strategy. This guide provides a comprehensive overview of the synthesis and, more importantly, the profound impact of oxane moieties—specifically oxetanes, tetrahydrofurans, and tetrahydropyrans—on the key physicochemical characteristics of amino acid esters. As a senior application scientist, the insights provided herein are grounded in both theoretical principles and practical applications, aiming to equip researchers with the knowledge to rationally design and evaluate novel therapeutic agents.

The Rationale for Oxane Incorporation in Amino Acid Esters

Amino acids and their ester derivatives are fundamental building blocks in numerous therapeutic agents, from small molecule inhibitors to complex peptides. However, their inherent properties can sometimes limit their efficacy. The introduction of oxane rings offers a versatile toolkit to address these limitations. The primary motivations for incorporating these cyclic ethers include:

-

Modulation of Lipophilicity: Achieving an optimal balance between lipophilicity and hydrophilicity is crucial for drug absorption and distribution. Oxane rings can systematically alter the lipophilicity (LogP/LogD) of amino acid esters.

-

Enhancement of Aqueous Solubility: Poor solubility remains a major hurdle in drug development. The polar oxygen atom within the oxane ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility.

-

Tuning of Basicity (pKa): For amino acid esters containing basic nitrogen atoms, the pKa is a critical determinant of their charge state at physiological pH, which in turn affects target engagement, cell permeability, and off-target effects. The electron-withdrawing nature of the oxygen in the oxane ring can significantly influence the basicity of nearby amino groups.

-

Improvement of Metabolic Stability: The introduction of sterically constrained, non-metabolizable groups can block sites of metabolic attack by cytochrome P450 enzymes, thereby increasing the in vivo half-life of a drug candidate.

This guide will delve into the specifics of how each of these properties is affected by the presence of different oxane rings and provide the experimental context for their evaluation.

Synthetic Strategies for Oxane-Containing Amino Acid Esters

The successful evaluation of physicochemical properties begins with the efficient and stereocontrolled synthesis of the target compounds. A variety of synthetic routes have been developed to access oxane-containing amino acid esters.

Synthesis of Oxetane-Containing Amino Acid Esters

Oxetanes, with their strained four-membered ring, have garnered significant attention in medicinal chemistry. Their synthesis can be approached in several ways:

-

[2+2] Cycloadditions: The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a classic method for forming the oxetane ring.[1]

-

Intramolecular Cyclizations: Williamson ether synthesis-type reactions, involving the cyclization of a 1,3-halohydrin or a related precursor, are commonly employed.[2]

-

From Oxetan-3-one: Commercially available oxetan-3-one serves as a versatile starting material for the synthesis of 3-substituted oxetanes, including those bearing amino acid ester functionalities.[3] A common strategy involves a Horner-Wadsworth-Emmons reaction to introduce an exocyclic double bond, followed by further functionalization.[3]

A representative synthetic workflow starting from oxetan-3-one is depicted below:

Caption: Workflow for determining kinetic solubility using nephelometry.

Impact of Oxane Rings on Solubility:

The introduction of an oxane ring, particularly the smaller and more polar oxetane, can significantly enhance the aqueous solubility of amino acid esters. T[2]he oxygen atom acts as a hydrogen bond acceptor, improving interactions with water molecules.

Table 2: Illustrative Aqueous Solubility of Amino Acid Esters

| Compound | Kinetic Solubility (µM) |

| N-Boc-Phenylalanine methyl ester | < 10 |

| N-Boc-Oxetanyl-alanine methyl ester | > 100 |

| N-Boc-Tetrahydrofuranyl-alanine methyl ester | 50 - 100 |

| N-Boc-Tetrahydropyranyl-alanine methyl ester | 20 - 50 |

Note: These are representative values to illustrate the trend. Actual values are highly dependent on the specific compound and experimental conditions.

Acidity/Basicity (pKa)

Expertise & Experience: The pKa of an ionizable group in a molecule dictates its charge state at a given pH. For amino acid esters, the pKa of the α-amino group is of particular importance. Potentiometric titration is a robust and widely used method for pKa determination. I[4][5]t involves monitoring the pH of a solution as a titrant is added, allowing for the direct determination of the pKa from the inflection point of the titration curve.

Trustworthiness: The accuracy of potentiometric pKa determination relies on the precise calibration of the pH meter with standard buffers and the use of a high-purity compound. The shape of the titration curve itself provides a validation of the measurement.

Experimental Protocol: pKa Determination by Potentiometric Titration

[4][5]1. Sample Preparation: Dissolve an accurately weighed amount of the amino acid ester hydrochloride salt in deionized water or a suitable co-solvent system. 2. Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer. 3. Titration: Titrate the solution with a standardized solution of sodium hydroxide (NaOH), adding the titrant in small, precise increments. 4. Data Recording: Record the pH of the solution after each addition of titrant. 5. Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region in the titration curve.

Caption: Workflow for pKa determination via potentiometric titration.

Impact of Oxane Rings on pKa:

The electron-withdrawing inductive effect of the oxygen atom in an oxane ring can significantly decrease the basicity (lower the pKa) of a nearby amino group. This effect is most pronounced with the strained oxetane ring and diminishes as the ring size increases. This modulation of pKa can be crucial for optimizing drug-target interactions and reducing off-target liabilities associated with highly basic compounds.

Table 3: Illustrative pKa Values of the α-Amino Group

| Compound | pKa of α-NH3+ |

| Alanine methyl ester | ~7.7 |

| Oxetanyl-alanine methyl ester | ~6.5 |

| Tetrahydrofuranyl-alanine methyl ester | ~7.2 |

| Tetrahydropyranyl-alanine methyl ester | ~7.5 |

Note: These are estimated values to demonstrate the trend. Experimental determination is necessary for accurate values.

Metabolic Stability

Expertise & Experience: Metabolic stability, typically assessed in vitro using liver microsomes, provides an early indication of a compound's susceptibility to Phase I metabolism. T[3][6][7][8]his assay measures the rate of disappearance of the parent compound over time when incubated with microsomes and the necessary cofactor, NADPH. The resulting data can be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Trustworthiness: The reliability of the microsomal stability assay is ensured by including well-characterized positive control compounds (e.g., compounds with known high and low clearance), performing incubations in the absence of NADPH as a negative control, and using a robust analytical method (LC-MS/MS) for quantification.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

[6][7]1. Preparation of Reagents: Prepare a stock solution of the test compound. Thaw pooled liver microsomes (human, rat, etc.) on ice. Prepare a NADPH regenerating system. 2. Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine a buffer (e.g., potassium phosphate, pH 7.4), the liver microsomes, and the test compound at a low concentration (typically 1 µM). 3. Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes. 4. Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. 5. Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. 6. Sample Processing: Centrifuge the samples to precipitate the proteins. 7. LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to determine the ratio of the peak area of the test compound to the internal standard at each time point. 8. Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life is calculated as t1/2 = 0.693 / k.

Caption: Workflow for the in vitro liver microsomal stability assay.

Impact of Oxane Rings on Metabolic Stability:

The introduction of an oxane ring can block a metabolically labile site on an amino acid side chain. For example, replacing a gem-dimethyl group with a more stable oxetane can prevent C-H oxidation. This can lead to a significant increase in the metabolic stability of the compound.

Table 4: Illustrative Metabolic Stability Data

| Compound | In Vitro Half-life (t1/2, min) in Human Liver Microsomes |

| Compound with metabolically labile isobutyl group | < 10 |

| Corresponding compound with oxetane bioisostere | > 60 |

Note: These are representative values to illustrate the potential impact of oxane incorporation. Actual stability is highly structure-dependent.

Integrated Physicochemical Profiling: A Holistic Approach

The true power of the principles outlined in this guide lies in their integrated application. The selection of a specific oxane ring and its point of attachment to an amino acid ester should be a deliberate decision based on a holistic assessment of the desired physicochemical property profile. For instance, while an oxetane may provide the greatest enhancement in solubility, a tetrahydropyran might offer a more subtle modulation of lipophilicity. The interplay between these properties must be carefully considered. A decrease in lipophilicity and an increase in solubility, for example, can have a synergistic positive impact on the oral bioavailability of a drug candidate.

Conclusion and Future Perspectives

The incorporation of oxane moieties into amino acid esters represents a sophisticated and effective strategy for fine-tuning the physicochemical properties of drug candidates. This guide has provided a framework for understanding the synthesis of these valuable building blocks and the experimental determination of their key characteristics. As our understanding of the complex interplay between molecular structure and ADME properties continues to evolve, the rational design of oxane-containing amino acid esters will undoubtedly play an increasingly important role in the discovery and development of the next generation of therapeutics. The methodologies and principles discussed herein provide a solid foundation for researchers to confidently navigate this exciting area of medicinal chemistry.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Merck. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]

-

Bio-protocol. (2018). Determination of Kinetic Solubility. Retrieved from [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11469–11537. [Link]

-

Šiaučiulis, M., & O'Donnell, M. J. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]

-

BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

-

Soares, S., & Fernandes, C. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 27(16), 5326. [Link]

-

Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate. [Link]

-

Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

-

Emerald Cloud Lab. (2025). ExperimentNephelometryKinetics Documentation. Retrieved from [Link]

-

van der Water, S. J., et al. (2014). Development of Methods for the Determination of pKa Values. Journal of Chemical Education, 91(10), 1667–1673. [Link]

-

JRC Publications Repository. (n.d.). Solubility Determination of Chemicals by Nephelometry. Retrieved from [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405–1413. [Link]

-

Edwards, A. A., et al. (2004). Tetrahydrofuran-based amino acids as library scaffolds. Journal of Combinatorial Chemistry, 6(2), 230–238. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Tetrahydropyran. Retrieved from [Link]

-

Al al-Bayt University. (2021). Amino acid titration. Retrieved from [Link]

-

Scribd. (2020). Determination of Pka and Pi Values of Amino Acids Through Titration. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Tetrahydrofuran amino acids of the past decade. Retrieved from [Link]

-

University of Southampton. (n.d.). FULL PAPER Cyclisation of Novel Amino Oxo Esters to Tetramic Acids Density Functional Theory Study of the Reaction Mechanism. Retrieved from [Link]

-

UNL Digital Commons. (1994). METHOD FOR THE SYNTHESIS OF α-OXRANYL AMINO ACIDS. Retrieved from [Link]

-

CHIMIA. (n.d.). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. Retrieved from [Link]

-

MDPI. (2025). Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Amino acids: chemistry, diversity and physical properties. Retrieved from [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Tetrahydrofuran | (CH2)3CH2O | CID 8028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Methyl 2-amino-2-(oxan-4-yl)acetate and its Oxalic Acid Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Methyl 2-amino-2-(oxan-4-yl)acetate, a heterocyclic amino acid ester with significant potential in medicinal chemistry. While often prepared and used as its oxalic acid salt for improved stability and handling, this document will focus on the core compound's synthesis, characterization, and applications, with relevant considerations for its salt form.

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's fundamental identifiers and properties is paramount for its effective use in research and development.

Chemical Identifiers

| Identifier | Value |

| Compound Name | Methyl 2-amino-2-(oxan-4-yl)acetate |

| CAS Number | 1260637-54-4 (for hydrochloride salt) |

| Molecular Formula | C8H15NO3 |

| Molecular Weight | 173.21 g/mol |

| SMILES | COC(=O)C(C1CCOCC1)N |

| InChI | InChI=1S/C8H15NO3/c1-11-8(10)7(9)6-2-4-12-5-3-6/h6-7H,2-5,9H2,1H3 |

| InChIKey | GLXVKVOENRRZDF-UHFFFAOYSA-N |

Note: The CAS number provided is for the hydrochloride salt, which is a common alternative salt form for this compound.[1]

Physicochemical Properties

The physicochemical properties of Methyl 2-amino-2-(oxan-4-yl)acetate are crucial for understanding its behavior in various experimental settings. The following table includes experimentally determined and predicted values.

| Property | Value | Source |

| XlogP (predicted) | -0.2 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

| Rotatable Bond Count | 3 | PubChem[2] |

| Topological Polar Surface Area | 64.9 Ų | PubChem[2] |

| Monoisotopic Mass | 173.1052 Da | PubChem[2] |

These properties suggest that Methyl 2-amino-2-(oxan-4-yl)acetate is a relatively polar molecule with good potential for forming hydrogen bonds, which influences its solubility and interactions with biological targets.

Synthesis and Purification

The synthesis of α-amino acids and their esters is a well-established field in organic chemistry. A common and effective method for preparing Methyl 2-amino-2-(oxan-4-yl)acetate is the Strecker synthesis, followed by esterification.

Proposed Synthetic Pathway

The following diagram illustrates a plausible and efficient two-step synthesis starting from the readily available Tetrahydro-4H-pyran-4-one.

Caption: Proposed synthetic pathway for Methyl 2-amino-2-(oxan-4-yl)acetate and its oxalic acid salt.

Experimental Protocol

Step 1: Synthesis of 2-amino-2-(oxan-4-yl)acetonitrile (Strecker Synthesis)

-

To a solution of potassium cyanide and ammonium chloride in an aqueous methanol solvent system, add Tetrahydro-4H-pyran-4-one dropwise at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminonitrile.

Causality: The Strecker synthesis is a robust method for the formation of α-amino nitriles from ketones. The use of an aqueous/organic solvent system facilitates the reaction of both the water-soluble salts and the organic-soluble ketone.

Step 2: Synthesis of Methyl 2-amino-2-(oxan-4-yl)acetate

-

Suspend the crude 2-amino-2-(oxan-4-yl)acetonitrile in methanol and cool to 0 °C.

-

Bubble dry hydrogen chloride gas through the solution or add acetyl chloride dropwise to generate HCl in situ.

-

Reflux the reaction mixture for 4-8 hours. Monitor the reaction by TLC or HPLC.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting solid is the hydrochloride salt of the desired product. For the free base, a basic workup is required.

Causality: The Pinner reaction mechanism is at play here, where the nitrile is converted to an imidate hydrochloride, which is then hydrolyzed to the ester upon workup. Using methanol as both the solvent and reactant drives the reaction towards the methyl ester.

Step 3: Formation of the Oxalic Acid Salt

-

Dissolve the free base of Methyl 2-amino-2-(oxan-4-yl)acetate in a suitable solvent such as acetone or isopropanol.

-

Add a solution of one equivalent of oxalic acid in the same solvent dropwise with stirring.

-

The oxalic acid salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Causality: The basic amino group of the amino ester reacts with the acidic oxalic acid to form a stable, crystalline salt. This salt form often has improved handling properties and stability compared to the free base.

Purification

The final product, either as the free base or the oxalic acid salt, can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or methanol/acetone. The purity should be assessed by analytical methods such as HPLC and NMR.

Applications in Drug Development

The unique structural features of Methyl 2-amino-2-(oxan-4-yl)acetate, namely the α-amino ester and the oxane ring, make it a valuable building block in drug discovery.

Role as a Heterocyclic Building Block

The oxane moiety is a bioisostere for other cyclic systems and can improve the physicochemical properties of a drug candidate.[3] It can enhance aqueous solubility, metabolic stability, and modulate lipophilicity.[4] The amino acid functionality provides a handle for further chemical modifications, allowing for its incorporation into larger, more complex molecules such as peptides or small molecule inhibitors. The oxazine class of compounds, which shares the oxane core, has shown a wide range of biological activities, including anticancer and antimicrobial properties.[5]

Utility in Prodrug Strategies

Amino acid esters are frequently employed as prodrug moieties to enhance the oral bioavailability of drugs with poor membrane permeability.[6][][8] The ester is designed to be cleaved by endogenous esterases, releasing the active parent drug.[][10] The amino acid portion can also be designed to target specific amino acid transporters in the gastrointestinal tract, further improving absorption.[8]

Caption: General concept of an amino acid ester prodrug strategy.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.7 ppm), the α-proton (a multiplet), the protons on the oxane ring (a series of multiplets), and the amine protons (a broad singlet).

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the ester carbonyl carbon (around 170-175 ppm), the α-carbon, the methoxy carbon, and the carbons of the oxane ring.

The exact chemical shifts will depend on the solvent and whether the compound is in its free base or salt form.[11][12]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the compound.[13] Electrospray ionization (ESI) is a suitable technique for this polar molecule. The expected [M+H]⁺ ion would be at m/z 174.1.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with a C18 column is a standard method for assessing the purity of Methyl 2-amino-2-(oxan-4-yl)acetate. A mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol would be appropriate. Detection can be achieved using a UV detector at a low wavelength (around 210 nm) or with an evaporative light scattering detector (ELSD) or a mass spectrometer.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling Methyl 2-amino-2-(oxan-4-yl)acetate and its intermediates.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially during reactions that may produce volatile or hazardous byproducts.

-

Handling Precautions: Avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[16]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

-

Amino Acids in the Development of Prodrugs. PMC. [Link]

-

Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SCIRP. [Link]

-

Potential Development of Tumor-Targeted Oral Anti-Cancer Prodrugs: Amino Acid and Dipeptide Monoester Prodrugs of Gemcitabine. MDPI. [Link]

-

Methyl 2-amino-2-(oxan-4-yl)acetate. PubChemLite. [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. PMC. [Link]

-

Methyl 2-[(oxan-4-yl)amino]acetate. PubChemLite. [Link]

-

Synthesis of new alpha-heterocyclic alpha-aminoesters. PubMed. [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]

-

oxalic acid esters: Topics by Science.gov. Science.gov. [Link]

-

Modular α-tertiary amino ester synthesis through cobalt-catalysed asymmetric aza-Barbier reaction. Nature. [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters. MDPI. [Link]

-

Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride. American Elements. [Link]

-

α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Organic Chemistry Portal. [Link]

- Preparation method of oxalic acid amide ester and salt thereof.

-

Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. OSTI.GOV. [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. [Link]

-

Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journals. [Link]

- Preparation of esters of oxalic acid.

-

Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ResearchGate. [Link]

- Preparation method of oxalic acid amide ester and salt thereof.

-

A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Publishing. [Link]

-

Methyl amino(oxo)acetate. PubChem. [Link]

-

Instant Cheminformatics Solutions. Chemicalize. [Link]

-

7.5 High Resolution NMR Spectroscopy. Thieme. [Link]

-

NMR And Mass Spectrometry In Pharmaceutical Development. Outsourced Pharma. [Link]

-

Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate. PubChem. [Link]

-

Chemicalize - Instant Cheminformatics Solutions. Chemicalize. [Link]

-

NMR-based metabolite studies with 15N amino acids. PMC. [Link]

-

Methyl 2-(4-aminophenyl)acetate. PubChem. [Link]

-

2-Amino-2-(4-Methyloxan-4-yl)acetic Acid. Veeprho. [Link]

-

Medicinal chemistry of oxazines as promising agents in drug discovery. PubMed. [Link]

-

Safety Data Sheet: Amino acid. Carl ROTH. [Link]

-

Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. ACS Publications. [Link]

-

chemicalize. AKos GmbH. [Link]

-

methyl 2-((2- oxonaphthalen-1(2H)-ylidene)methylamino)acetate as a Biological. Semantic Scholar. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. PubChemLite - Methyl 2-amino-2-(oxan-4-yl)acetate (C8H15NO3) [pubchemlite.lcsb.uni.lu]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Medicinal chemistry of oxazines as promising agents in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potential Development of Tumor-Targeted Oral Anti-Cancer Prodrugs: Amino Acid and Dipeptide Monoester Prodrugs of Gemcitabine [mdpi.com]

- 10. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. NMR And Mass Spectrometry In Pharmaceutical Development [outsourcedpharma.com]

- 13. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. carlroth.com [carlroth.com]

- 16. fishersci.co.uk [fishersci.co.uk]

The Strategic Imperative for Conformational Constraint in Peptide Drug Discovery

An In-Depth Technical Guide to the Discovery and Application of Tetrahydropyran-Based Amino Acids

In the landscape of modern drug development, peptides represent a rapidly expanding therapeutic modality, bridging the gap between small molecules and large biologics. Their high specificity and potency are often unparalleled; however, native peptides are frequently plagued by significant liabilities, including poor metabolic stability and low bioavailability. A primary reason for this is their inherent conformational flexibility. In solution, a linear peptide exists as an ensemble of rapidly interconverting conformers, only a fraction of which are biologically active. The entropic penalty required to adopt the correct binding conformation can significantly reduce binding affinity.

A field-proven strategy to overcome these limitations is the incorporation of non-canonical, conformationally constrained amino acids.[1][2] By restricting the torsional freedom of the peptide backbone, these building blocks pre-organize the peptide into a bioactive conformation, leading to enhanced binding affinity, increased selectivity, and improved resistance to proteolytic degradation.[3][4] Among the diverse scaffolds used to achieve this, the tetrahydropyran (THP) ring has emerged as a particularly valuable motif, offering a unique combination of structural rigidity and favorable physicochemical properties. This guide provides a comprehensive overview of the synthesis, conformational impact, and application of THP-based amino acids for professionals in drug discovery.

The Tetrahydropyran Scaffold: A Privileged Motif in Medicinal Chemistry

The tetrahydropyran (THP) ring is a six-membered saturated heterocycle containing an oxygen atom. Its prevalence in biologically active molecules and approved drugs underscores its status as a "privileged scaffold." The strategic advantage of the THP moiety stems from several key features:

-

Structural Rigidity : The THP ring predominantly adopts a stable chair conformation, which, when incorporated into an amino acid structure, serves as a rigid scaffold that significantly limits the allowable Ramachandran (φ/ψ) space.

-

Bioisosterism : The THP ring is often employed as a bioisostere of a cyclohexane ring.[5] The substitution of a methylene group (-CH2-) with an oxygen atom reduces lipophilicity, which can improve the aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[5]

-

Hydrogen Bonding Capability : The endocyclic oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets that is not possible with its carbocyclic counterpart.[5] This can lead to enhanced binding affinity and selectivity.

These properties have led to the inclusion of THP motifs in numerous successful drugs, including the FLT3 inhibitor gilteritinib (Xospata), which features a key amino-THP substituent.[5]

Core Synthetic Strategies for Tetrahydropyran-Based Amino Acids

The synthesis of THP-based amino acids requires robust and stereocontrolled methods for constructing the heterocyclic ring. The choice of strategy is dictated by the desired substitution pattern and stereochemistry. Several powerful methodologies have been established in the field.

Key Synthetic Methodologies

A. Prins Cyclization: The acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or its equivalent, known as the Prins cyclization, is a powerful method for forming 4-hydroxy-THP rings.[6] These intermediates can then be further functionalized. A tethered enol-ether Prins cyclization, for example, has been used to prepare 4-hydroxytetrahydropyran scaffolds that are readily converted to 4-azido and subsequently 4-amino derivatives, providing sp3-rich scaffolds for drug discovery libraries.[7]

B. Oxocarbenium Ion-Mediated Cyclizations: The intramolecular trapping of oxocarbenium ions by a tethered nucleophile is a highly effective and stereoselective strategy for THP ring synthesis. These electrophilic intermediates can be generated from various precursors, such as allylic or benzylic ethers, through oxidation.[8] This approach allows for the construction of complex substitution patterns with excellent diastereoselectivity, as demonstrated in the synthesis of marine natural products like neopeltolide.[8]

C. Hetero-Diels-Alder Cycloaddition: The [4+2] cycloaddition between a diene and an aldehyde (a hetero-Diels-Alder reaction) provides direct access to dihydropyran rings, which can be readily reduced to the corresponding THP. The development of asymmetric catalysts for this transformation has made it a valuable tool for the enantioselective synthesis of highly functionalized THP systems.[8]

D. Intramolecular Etherification: The cyclization of a linear precursor containing a terminal alcohol and a suitable leaving group (e.g., a halide or tosylate) via an intramolecular Williamson ether synthesis is a fundamental approach. While conceptually simple, achieving high efficiency and stereocontrol often requires careful substrate design to favor the desired 6-endo-tet cyclization pathway.

Representative Experimental Protocol: Synthesis of a 4-Amino-THP Scaffold via Prins Cyclization

This protocol is adapted from a validated methodology for creating a versatile THP scaffold suitable for elaboration into THP-amino acids.[7] The causality behind this specific workflow lies in its efficiency and the strategic placement of functional groups that permit diverse downstream modifications.

Step 1: Tethered Enol-Ether Prins Cyclization

-

Reactant Preparation: A solution of the homoallylic alcohol precursor (1.0 eq) is prepared in a suitable anhydrous solvent (e.g., dichloromethane, CH₂Cl₂) under an inert atmosphere (N₂ or Ar). The system is cooled to -78 °C.

-

Lewis Acid Addition: A Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf, 0.1 eq) is added dropwise to the cooled solution. The choice of a Lewis acid is critical for activating the tethered aldehyde equivalent and promoting the cyclization cascade.

-

Reaction Monitoring: The reaction is stirred at -78 °C and monitored by Thin Layer Chromatography (TLC). The low temperature is maintained to maximize diastereoselectivity by favoring a kinetically controlled process.

-

Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product, a 4-hydroxy-THP derivative, is purified by flash column chromatography on silica gel.

Step 2: Conversion of Hydroxyl to Azide

-

Mesylation: The purified 4-hydroxy-THP (1.0 eq) and a base (e.g., triethylamine, 1.5 eq) are dissolved in anhydrous CH₂Cl₂ at 0 °C. Methanesulfonyl chloride (MsCl, 1.2 eq) is added dropwise. This step converts the poorly reactive hydroxyl group into a good leaving group (mesylate).

-

Azide Displacement: After completion of the mesylation, sodium azide (NaN₃, 3.0 eq) is added along with a polar aprotic solvent like dimethylformamide (DMF) to facilitate the Sₙ2 reaction. The reaction is heated (e.g., to 60 °C) to drive the displacement.

-

Workup and Purification: The reaction is cooled, diluted with water, and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The resulting 4-azido-THP is purified by column chromatography.

Step 3: Reduction of Azide to Amine

-

Hydrogenation: The 4-azido-THP (1.0 eq) is dissolved in a solvent such as methanol (MeOH) or ethyl acetate. A hydrogenation catalyst (e.g., 10% Palladium on Carbon, Pd/C) is added.

-

Reaction: The flask is evacuated and backfilled with hydrogen gas (H₂), and the mixture is stirred vigorously under a hydrogen atmosphere (typically using a balloon) at room temperature until the reaction is complete (monitored by TLC).

-

Filtration and Concentration: The reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst. The filtrate is concentrated under reduced pressure to yield the final 4-amino-THP product, which can be further derivatized to the desired amino acid.

This self-validating system ensures conversion at each stage through standard analytical techniques (TLC, NMR), with the conversion of the hydroxyl to an amine proceeding through a stable, isolable azide intermediate.

Synthetic Workflow Diagram

Caption: A generalized workflow for the synthesis of a 4-Amino-THP scaffold.

Conformational Impact and Structural Biology

The primary rationale for incorporating THP-amino acids into peptides is to exert precise control over the backbone conformation. The rigid chair-like structure of the THP ring acts as a potent conformational constraint.

The THP Ring as a Secondary Structure Mimetic

By strategically placing the amino and carboxyl functionalities at different positions on the THP ring, one can create building blocks that mimic or stabilize canonical peptide secondary structures, such as β-turns and α-helices.[9][10] For instance, a THP-amino acid can be designed to adopt dihedral angles that correspond to the i+1 and i+2 positions of a type I or type II β-turn, effectively locking the peptide into this crucial recognition motif. This pre-organization is a key strategy for enhancing biological activity.[4]

| Amino Acid Type | Typical Φ Angle Range | Typical Ψ Angle Range | Conformational Effect |

| Glycine | -180° to +180° | -180° to +180° | Highly Flexible |

| Alanine | -150° to -50° | -80° to +160° | Moderately Restricted |

| THP-Amino Acid (example) | -120° ± 20° | +80° ± 20° | Highly Restricted (β-turn) |

This table presents illustrative data to compare the conformational freedom of flexible vs. constrained amino acids.

Diagram of Conformational Constraint

The diagram below illustrates how the rigid THP ring, when incorporated into a peptide chain, restricts the rotation around the N-Cα (Φ) and Cα-C (Ψ) bonds, forcing the peptide backbone to adopt a more defined conformation compared to a flexible residue like glycine.

Caption: Comparison of rotational freedom in a flexible vs. a THP-constrained residue.

Applications in Drug Discovery and Development

The theoretical advantages of THP-amino acids translate into tangible benefits in preclinical and clinical development.

Case Studies and Therapeutic Areas

-

Oncology : As previously mentioned, gilteritinib contains an amino-THP moiety that is crucial for its activity as an AXL/FLT3 receptor tyrosine kinase inhibitor in treating acute myeloid leukemia.[5] The THP ring likely orients the molecule optimally within the kinase binding pocket.

-

Neuroscience : The natural product dysiherbaine is a potent excitatory amino acid that acts as a glutamate receptor agonist.[11] Its complex structure features a densely functionalized THP ring. Synthetic routes to its core provide valuable building blocks for designing novel probes to study glutamate receptor subtypes, which are implicated in numerous neurodegenerative disorders.[11]

-

Antimicrobials : The incorporation of constrained amino acids, including cyclic ethers like tetrahydrofuran amino acids (a close relative of THP), into cationic peptides has been shown to yield compounds with significant activity against Mycobacterium tuberculosis while maintaining low toxicity towards mammalian cells.[12] This strategy enhances structural stability and proteolytic resistance, which are critical for developing effective antimicrobial peptides.

Enhancing Drug-like Properties

Beyond conformational constraint, the THP scaffold is a valuable tool for optimizing the pharmacokinetic profile of a peptide or small molecule. By replacing a lipophilic cyclohexyl or a long alkyl chain with a THP group, medicinal chemists can fine-tune properties critical for drug development:

-

Increased Solubility : The polar oxygen atom improves water solubility.

-

Metabolic Stability : The saturated heterocyclic ring is generally more resistant to metabolic oxidation compared to many aliphatic or aromatic systems.

-

Reduced Lipophilicity : Lowering the logP can reduce off-target toxicity and improve a candidate's overall developability profile.

Future Perspectives

The discovery and development of tetrahydropyran-based amino acids continue to evolve. Future research will likely focus on several key areas:

-

Novel Synthetic Methods : The development of more efficient, scalable, and enantioselective syntheses will be crucial for making a wider diversity of THP-amino acids accessible for screening.

-

Computational Design : As computational modeling becomes more predictive, the in silico design of THP-amino acids to stabilize specific, complex peptide folds (beyond simple turns) will accelerate the discovery of potent and selective binders.

-

New Applications : The unique properties of THP-amino acids will be exploited in new therapeutic areas, such as designing cell-penetrating peptides, developing proteolysis-targeting chimeras (PROTACs), and creating novel biomaterials.

References

-

Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. Available from: [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–178. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Available from: [Link]

-

Chakraborty, T. K., et al. (2010). Tetrahydrofuran amino acids of the past decade. Amino Acids, 38(1), 1-17. Available from: [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168-178. Available from: [Link]

-

Chakraborty, T. K., Roy, S., Koley, D., Dutta, S. K., & Kunwar, A. C. (2006). Conformational Analysis of Some C2-Symmetric Cyclic Peptides Containing Tetrahydrofuran Amino Acids. The Journal of Organic Chemistry, 71(16), 6240–6243. Available from: [Link]

-

Kim, D., & Lee, D. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 16(11), 455. Available from: [Link]

-

Chakraborty, T. K., Roy, S., Koley, D., Dutta, S. K., & Kunwar, A. C. (2006). Conformational analysis of some C2-symmetric cyclic peptides containing tetrahydrofuran amino acids. Journal of Organic Chemistry, 71(16), 6240-6243. Available from: [Link]

-

Amanote Research. (n.d.). Structure-Based Conformational Preferences of Amino Acids. Available from: [Link]

-

Layton, M. E., & Johnson, J. S. (2007). Synthesis of the dysiherbaine tetrahydropyran core utilizing improved tethered aminohydroxylation conditions. Organic letters, 9(15), 2951-2954. Available from: [Link]

-

Sharma, R., et al. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 14(1), 1-20. Available from: [Link]

-

Gu, X., et al. (2024). Synthesis of non-canonical amino acids through dehydrogenative tailoring. Nature Chemistry, 1-8. Available from: [Link]

-

Unknown. (n.d.). Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine. LinkedIn. Available from: [Link]

-

Instituto de Química Médica. (n.d.). Peptide Secondary Structure Mimetics. Available from: [Link]

-

Unknown. (2021). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Frontiers in Pharmacology, 12, 738873. Available from: [Link]

-

Rowe, R. K., & Gellman, S. H. (2009). Synthetic mimetics of protein secondary structure domains. Journal of the Royal Society Interface, 6(Suppl 5), S553-S566. Available from: [Link]

-

Li, Z., et al. (2016). Protein/peptide secondary structural mimics. Chemical Society Reviews, 45(16), 4436-4448. Available from: [Link]

- Toniolo, C., & Crisma, M. (2002). Peptides Incorporating Secondary Structure Inducers and Mimetics. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22c. Thieme.

-

Unknown. (2024). Shaping of secondary structure by additional amino groups. Nature Communications, 15(1), 4509. Available from: [Link]

-

Unknown. (n.d.). Exploring the Role of Amino Acid APIs in Drug Development and Formulation. LinkedIn. Available from: [Link]

-

Chakraborty, T. K., et al. (2014). Synthesis, Conformational Studies and Biological Profiles of Tetrahydrofuran Amino-Acid-Containing Cationic Antitubercular Peptides. ChemistryOpen, 3(3), 111-122. Available from: [Link]

-

Dunbrack, R. L. (n.d.). Introduction to the Conformational Analysis of Protein Side Chains. Dunbrack Lab. Available from: [Link]

Sources

- 1. pentelutelabmit.com [pentelutelabmit.com]

- 2. Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine - Amerigo Scientific [amerigoscientific.com]

- 3. Synthetic mimetics of protein secondary structure domains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Tetrahydropyran synthesis [organic-chemistry.org]

- 7. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peptide Secondary Structure Mimetics | Peptidomimeticos [iqm.csic.es]

- 10. scispace.com [scispace.com]

- 11. Synthesis of the dysiherbaine tetrahydropyran core utilizing improved tethered aminohydroxylation conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Potential biological relevance of alpha-substituted amino acids

The Quaternary Carbon Advantage: Engineering Stability and Potency via -Disubstituted Amino Acids

Executive Summary

In the landscape of peptide therapeutics, the "Quaternary Carbon Conundrum" presents a distinct dichotomy: nature generally avoids

This technical guide analyzes the biological and physicochemical relevance of substituting the alpha-proton of an amino acid with a carbon group (typically methyl, as seen in Aib or

Structural Mechanics: The Thorpe-Ingold Effect

The primary biological relevance of dAAs stems from the Thorpe-Ingold effect (gem-dimethyl effect). By replacing the

Conformational Restriction and Helicity

Unlike standard amino acids that sample a wide Ramachandran space, dAAs like 2-aminoisobutyric acid (Aib) are obligate helix inducers.

-

Short Oligomers (<8 residues): Aib strongly favors the

-helix (tightly wound, i+3 hydrogen bonding). -

Longer Sequences: In mixed sequences, Aib promotes standard

-helical formation (i+4 hydrogen bonding).

This restriction reduces the entropic penalty of binding. The peptide is "pre-organized" into its bioactive conformation before interacting with the receptor, significantly enhancing affinity.[1]

Visualization: The Entropy-Stability Pathway

The following diagram illustrates the causal link between steric substitution, entropy reduction, and therapeutic efficacy.

Figure 1: Mechanistic pathway showing how alpha-substitution translates to biological stability and potency.

Biological Implications: Pharmacokinetics & Stability

The most immediate biological impact of incorporating dAAs is the extension of in vivo half-life (

Mechanism of Proteolytic Resistance

Proteases require the peptide backbone to adopt an extended conformation to fit into the active site (S1/S1' pockets). The rigid, helical structure induced by dAAs, combined with the sheer bulk of the quaternary carbon, prevents the enzyme from accessing the scissile amide bond.

Comparative Stability Data

The table below summarizes the stability enhancement observed when standard residues are replaced with their

| Peptide Class | Modification | Target Enzyme | Fold Increase in | Mechanism |

| GLP-1 Analog | Ala8 | DPP-4 | >100x | Steric occlusion of N-terminal cleavage site. |

| Enkephalin | Gly2 | Aminopeptidases | ~30x | Prevents N-terminal degradation; induces turn structure. |

| Bradykinin | Pro7 | ACE | ~15x | Distorts scissile bond geometry. |

| RGD Peptide | Val | Serum Proteases | >50x | Rigidification of the RGD recognition loop. |

Note: Data generalized from comparative studies in medicinal chemistry literature (see References).

Technical Guide: Synthesis & SPPS Protocols

Synthesizing peptides with dAAs is non-trivial. The same steric bulk that confers biological stability creates a significant barrier to chemical coupling during Solid Phase Peptide Synthesis (SPPS).

The Coupling Challenge

The nucleophilicity of the amino group on an

Critical Rule: Standard HBTU/DIEA protocols will fail for consecutive hindered residues (e.g., Aib-Aib).

Optimized SPPS Protocol for Hindered Residues

This protocol is self-validating via the Kaiser test or Chloranil test (for secondary amines).

Reagents of Choice:

-

Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.

-

Base: HOAt (1-Hydroxy-7-azabenzotriazole) is preferred over HOBt as an additive to reduce racemization (though dAA racemization is rare due to the lack of an

-proton) and accelerate coupling. -

Solvent: DMF (standard) or NMP (for difficult sequences).

Step-by-Step Workflow:

-

Deprotection: 20% Piperidine in DMF (

min). Note: Extended deprotection is rarely needed, but thorough washing is critical. -

Activation (Pre-activation is vital):

-

Dissolve Fmoc-dAA-OH (5 eq).

-

Add HATU (4.9 eq) and HOAt (5 eq).

-

Add DIEA (10 eq).

-

Allow to react for 2 minutes before adding to resin.

-

-

Coupling:

-

Microwave:

C for 10 minutes (Preferred). -

Manual/Room Temp: Double couple (

hours).

-

-

Monitoring: Perform Chloranil test. If blue particles persist, recap and repeat coupling with PyAOP (Phosphonium salt), which is often superior for extremely hindered amines.

Diagram: High-Steric SPPS Workflow

Figure 2: Optimized SPPS decision tree for coupling sterically hindered

Therapeutic Case Studies

Semaglutide (GLP-1 Agonist)

Semaglutide exemplifies the successful application of Aib. Native GLP-1 is degraded by Dipeptidyl Peptidase-4 (DPP-4) at the Ala8 position (cleaving the His7-Ala8 bond).

-

Modification: Substitution of Ala8 with Aib8 .

-

Result: The gem-dimethyl group of Aib prevents DPP-4 from accessing the peptide bond. This, combined with fatty acid acylation (for albumin binding), extends the half-life from minutes (native GLP-1) to ~165 hours, enabling once-weekly dosing.

Trofinetide (Rett Syndrome)

Trofinetide is a synthetic analog of the N-terminal tripeptide of IGF-1 (Gly-Pro-Glu).

-

Modification: Methylation of the glutamate

-carbon.[2] -

Result: This modification increases bioavailability and stability in the CNS, allowing it to treat neuroinflammation associated with Rett syndrome.

References

-

Toniolo, C., et al. (1993). Structure and conformation of the (alpha-Me)Val residue in peptides. Journal of the American Chemical Society. Link

-

Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry.[3][4] Link

-

Lau, J., et al. (2015). Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide.[4] Journal of Medicinal Chemistry. Link

-

FDA Highlights of Prescribing Information. (2017). OZEMPIC (semaglutide) injection.Link

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[5] Chemical Reviews.[5] Link

Sources

Solubility profile of Methyl 2-amino-2-(oxan-4-yl)acetate oxalate in organic solvents

An In-Depth Technical Guide to Determining the Solubility Profile of Methyl 2-amino-2-(oxan-4-yl)acetate Oxalate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of Methyl 2-amino-2-(oxan-4-yl)acetate oxalate in a range of organic solvents. We will delve into the theoretical underpinnings of solubility, present a detailed, step-by-step experimental protocol for both kinetic and thermodynamic solubility determination, and offer insights into the interpretation and application of the resulting data. This document is designed to be a practical and authoritative resource, grounding its recommendations in established scientific principles and regulatory expectations.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount parameter.[1] Poor aqueous solubility can lead to low and erratic absorption, hindering the development of a safe and effective oral dosage form.[2] Conversely, understanding the solubility of a compound in organic solvents is crucial for various stages of drug development, including:

-

Synthesis and Purification: Selecting appropriate solvents for reaction, crystallization, and purification.

-

Formulation Development: Identifying suitable solvent systems for liquid formulations, such as injectables, or for processes like spray drying and granulation.

-

Analytical Method Development: Choosing appropriate diluents for analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

-

Preclinical and Toxicological Studies: Preparing solutions for in vitro and in vivo testing.

Methyl 2-amino-2-(oxan-4-yl)acetate oxalate, as an amino acid ester salt, possesses both polar and non-polar moieties. This structure suggests a complex solubility behavior that will be influenced by the properties of the chosen solvent, such as polarity, hydrogen bonding capacity, and dielectric constant. A thorough understanding of its solubility profile is therefore not merely an academic exercise but a foundational requirement for its successful development.

Theoretical Considerations: What Governs Solubility?

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and the solvent. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

For Methyl 2-amino-2-(oxan-4-yl)acetate oxalate, the key structural features influencing its solubility are:

-

The Amino Group and Oxalate Salt: These are ionizable groups that can engage in strong electrostatic interactions and hydrogen bonding.

-

The Ester Group: This group can act as a hydrogen bond acceptor.

-

The Oxane Ring: This is a relatively non-polar, cyclic ether that can participate in dipole-dipole and van der Waals interactions.

The solubility of this compound in a given organic solvent will depend on the solvent's ability to effectively solvate these different functional groups. For instance, protic solvents like alcohols can act as both hydrogen bond donors and acceptors, potentially solvating both the ionic and polar parts of the molecule. Aprotic polar solvents, such as DMSO or DMF, are good hydrogen bond acceptors and can solvate the cationic part of the molecule well. Non-polar solvents are unlikely to be effective at dissolving this salt due to their inability to overcome the strong lattice energy of the ionic crystal.

Experimental Determination of Solubility: A Step-by-Step Guide

The determination of solubility can be approached from two perspectives: kinetic and thermodynamic solubility.

-

Kinetic Solubility: This is a high-throughput method often used in early drug discovery to rank compounds. It measures the concentration at which a compound, typically dissolved in a stock solution like DMSO, precipitates when added to an aqueous buffer.[3][4][5][6]

-

Thermodynamic Solubility: This is the true equilibrium solubility, where an excess of the solid compound is equilibrated with the solvent over a sufficient period.[3][7][8] This is the gold standard for solubility measurement and is crucial for later stages of drug development.

This guide will focus on the determination of thermodynamic solubility using the gold-standard shake-flask method, as it provides the most accurate and relevant data for drug development decisions.[7][9]

Pre-experimental Considerations

Before embarking on solubility measurements, several factors must be considered to ensure the generation of high-quality, reliable data:

-

Purity of the Compound: The presence of impurities can significantly affect the measured solubility. It is essential to use a well-characterized, pure sample of Methyl 2-amino-2-(oxan-4-yl)acetate oxalate.

-

Solid-State Characterization: The crystalline form (polymorph) of the compound can have a profound impact on its solubility. Therefore, the solid form of the starting material should be characterized using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). It is also crucial to analyze the solid material remaining after the solubility experiment to check for any polymorphic transformations.[8]

-

Solvent Selection: A range of organic solvents with varying polarities and functionalities should be selected. A suggested panel is provided in the protocol below.

-

Temperature Control: Solubility is a temperature-dependent property. All experiments should be conducted at a constant, controlled temperature, typically 25°C or 37°C.[10]

-

Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. This can vary from a few hours to several days and should be determined experimentally by taking measurements at different time points until the concentration in solution remains constant.[3]

Experimental Workflow for Thermodynamic Solubility Determination

The following diagram illustrates the overall workflow for determining the thermodynamic solubility of Methyl 2-amino-2-(oxan-4-yl)acetate oxalate.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Experimental Protocol

Objective: To determine the thermodynamic solubility of Methyl 2-amino-2-(oxan-4-yl)acetate oxalate in a panel of organic solvents at 25°C.

Materials:

-

Methyl 2-amino-2-(oxan-4-yl)acetate oxalate (purity >99%)

-

Selected organic solvents (HPLC grade or equivalent): Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, selected for solvent compatibility and low binding)

-

HPLC system with UV or MS detector

-

Analytical balance

Procedure:

-

Preparation of Solvent Vials: Add approximately 1 mL of each selected organic solvent to individual, labeled vials.

-

Addition of Compound: Add an excess amount of Methyl 2-amino-2-(oxan-4-yl)acetate oxalate to each vial. A visible amount of undissolved solid should remain at the bottom of the vial.

-

Equilibration: Securely cap the vials and place them on an orbital shaker in an incubator set to 25°C. Agitate the samples for 24 to 72 hours. To confirm that equilibrium has been reached, samples can be taken at intermediate time points (e.g., 24h, 48h, 72h) to ensure the measured concentration is stable.

-

Phase Separation: After equilibration, remove the vials and allow the solid to settle. To separate the saturated supernatant from the excess solid, two methods can be used:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 14,000 rpm for 10 minutes). Carefully pipette the supernatant for analysis.[11]

-

Filtration: Withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.[11] It is crucial to discard the first few drops of the filtrate to saturate any potential binding sites on the filter.[11]

-

-

Sample Preparation for Analysis: Dilute the clear supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

Analysis of Residual Solid: After removing the supernatant, the remaining solid should be carefully collected, dried, and analyzed by XRPD to check for any changes in the crystalline form during the experiment.[7][8]

The following diagram details the critical steps of sample preparation and analysis.

Caption: Sample Preparation and Analysis Workflow.

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise manner to facilitate comparison and interpretation. A tabular format is highly recommended.

Table 1: Illustrative Solubility Data for Methyl 2-amino-2-(oxan-4-yl)acetate Oxalate at 25°C

| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Qualitative Solubility |

| Methanol | 5.1 | > 100 | Very Soluble |

| Ethanol | 4.3 | 55.2 | Freely Soluble |

| Isopropanol | 3.9 | 20.1 | Soluble |

| Acetonitrile | 5.8 | 5.5 | Sparingly Soluble |

| Acetone | 5.1 | 2.8 | Slightly Soluble |

| Ethyl Acetate | 4.4 | < 0.1 | Very Slightly Soluble |

| Dichloromethane | 3.1 | < 0.01 | Practically Insoluble |

| Tetrahydrofuran (THF) | 4.0 | 0.5 | Very Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 200 | Very Soluble |

| N,N-Dimethylformamide (DMF) | 6.4 | > 150 | Very Soluble |

Note: The data in this table is hypothetical and for illustrative purposes only.

Interpretation of Results:

The hypothetical data suggests that Methyl 2-amino-2-(oxan-4-yl)acetate oxalate exhibits high solubility in polar protic solvents (Methanol, Ethanol) and polar aprotic solvents (DMSO, DMF). This is expected given the presence of ionizable and hydrogen-bonding groups. The solubility decreases as the solvent becomes less polar, with the compound being practically insoluble in non-polar solvents like Dichloromethane. This information is invaluable for:

-

Process Chemistry: Methanol or ethanol could be good candidates for crystallization solvents.

-

Formulation Science: DMSO or DMF could be used to prepare high-concentration stock solutions for preclinical studies.

-

Analytical Chemistry: A mixture of acetonitrile and water would likely be a suitable mobile phase for HPLC analysis.

Conclusion

Determining the solubility profile of a new chemical entity like Methyl 2-amino-2-(oxan-4-yl)acetate oxalate is a fundamental step in its development journey. By following a systematic and rigorous experimental approach, such as the shake-flask method detailed in this guide, researchers can generate accurate and reliable data. This data provides crucial insights that inform decisions in process chemistry, formulation development, and analytical sciences, ultimately paving the way for the successful progression of the drug candidate. The principles and protocols outlined herein provide a robust framework for achieving this critical objective.

References

- Raytor. (2026, January 22).

- (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Solubility determination of compounds of pharmaceutical interest.

- AxisPharm. Kinetic Solubility Assays Protocol.

- BioDuro. ADME Solubility Assay.

- Lund University Publications.

- Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. Kinetic solubility.

- (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- NIH.

- EMA. (2020, February 10).

Sources

- 1. rheolution.com [rheolution.com]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. enamine.net [enamine.net]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 7. raytor.com [raytor.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 10. ema.europa.eu [ema.europa.eu]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Thermal Stability and Decomposition Kinetics of Amino Acid Oxalate Salts: A Technical Guide

Executive Summary

Amino acid oxalate salts are a critical class of semi-organic hybrid materials that bridge the gap between biological molecules and solid-state chemistry. Characterized by robust hydrogen-bonding networks and zwitterionic interactions, these salts are highly valued in nonlinear optics (NLO), photonics, and as sacrificial precursors for metal oxide nanocrystallites (such as CuO)[1]. Understanding their thermal stability and decomposition kinetics is paramount for researchers in drug development and materials science, as these parameters dictate the material's processing window, shelf-life, and behavior under thermal stress.

This guide provides an authoritative analysis of the thermal degradation pathways of amino acid oxalates, synthesizing comparative quantitative data and detailing a self-validating experimental framework for thermal analysis.

Mechanistic Foundations of Thermal Stability

The thermal stability of amino acid oxalates is fundamentally governed by their crystal packing. Unlike simple organic crystals, amino acid oxalates form complex, non-centrosymmetric three-dimensional networks driven by strong intermolecular

When subjected to thermal stress, the decomposition is rarely a single-step event. Instead, it follows a multi-stage kinetic pathway:

-

Dehydration: Loss of lattice-coordinated or interstitial water molecules (typically between 50 °C and 150 °C).

-

Decarboxylation: The breakdown of the oxalate moiety, releasing carbon monoxide (CO) and carbon dioxide (CO₂). This is often the rate-limiting step in the degradation of the crystalline framework.

-

Backbone Degradation: The thermal cracking of the amino acid backbone, leading to the evolution of ammonia (NH₃), nitrogen oxides (NOₓ), and the formation of a carbonaceous residue.

Fig 1: Multi-stage thermal decomposition pathway of amino acid oxalates.

Comparative Thermal Data Analysis

The thermal stability limit (often defined as the onset temperature of the first major non-water mass loss) varies significantly depending on the specific amino acid side chain. Bulky or highly coordinated side chains (like histidine) tend to form more rigid crystal lattices, elevating the decomposition temperature.

Table 1: Thermal Stability and Decomposition Parameters of Key Amino Acid Oxalates

| Amino Acid Oxalate | Chemical Formula | Thermal Stability Limit | Primary Decomposition Stage | Ref |

| Glycine Oxalate | C₂H₅NO₂·C₂H₂O₄ | ~170 °C | Decarboxylation & Deamination | [2] |

| L-Alanine Oxalate | C₃H₇NO₂·C₂H₂O₄ | ~210 °C | Decarboxylation | [3] |

| L-Arginine Oxalate | C₆H₁₄N₄O₂·C₂H₂O₄ | ~123 °C (Onset) | Dehydration & Decarboxylation | [4] |

| L-Histidine Oxalate | C₆H₉N₃O₂·C₂H₂O₄ | ~248 °C | Multi-stage breakdown | [5] |

Note: Glycine oxalate is frequently utilized as a thermal precursor; calcination of glycine-oxalate mixtures at 400 °C to 600 °C is a proven method for synthesizing monoclinic CuO nanocrystallites[1].

Self-Validating Experimental Protocol: Hyphenated TGA-DSC-FTIR

To accurately map the decomposition kinetics of amino acid oxalates, researchers must employ a self-validating analytical system. Relying solely on Thermogravimetric Analysis (TGA) provides mass loss but no chemical context. By hyphenating TGA with Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FTIR), every physical event (mass loss, heat flow) is cross-validated by chemical identification (evolved gas).

Step-by-Step Methodology & Causality

Step 1: Sample Preparation and Standardization

-

Action: Mill the amino acid oxalate crystals to a uniform particle size of <50 µm and desiccate for 24 hours prior to analysis. Load exactly 5.0 ± 0.1 mg into an alumina crucible.

-

Causality: Uniform, small particle sizes minimize internal thermal gradients and mass transfer resistance. This prevents "thermal lag"—where the core of the sample is at a lower temperature than the surface—ensuring sharp, reproducible decomposition peaks rather than artificially broadened curves.

Step 2: Atmospheric Control

-

Action: Purge the TGA furnace with high-purity Nitrogen (N₂) gas at a constant flow rate of 50 mL/min.

-

Causality: An inert atmosphere prevents the premature oxidative combustion of the amino acid backbone. This allows the researcher to isolate and measure purely thermal cracking events (such as intramolecular decarboxylation) without interference from exothermic oxidation reactions.

Step 3: Programmed Heating Profile

-

Action: Apply a linear heating rate of 10 °C/min from 25 °C to 800 °C.

-

Causality: A 10 °C/min rate is the optimal kinetic compromise. Faster rates cause overlapping of distinct decomposition stages (e.g., merging dehydration and decarboxylation), while slower rates may not generate a sufficient heat flow signal for the DSC sensor to accurately calculate the enthalpy of decomposition (

).

Step 4: Real-Time Evolved Gas Analysis (EGA)

-

Action: Route the exhaust from the TGA through a transfer line heated to 200 °C directly into an FTIR gas cell.

-

Causality: Heating the transfer line is critical; it prevents the condensation of volatile degradation intermediates (such as heavy amines or water vapor) before they reach the spectrometer. The FTIR provides real-time validation of the TGA data (e.g., a mass loss at 170 °C[2] is validated as decarboxylation only when a CO₂ stretch at 2350 cm⁻¹ is simultaneously detected).

Fig 2: Self-validating TGA-DSC-FTIR experimental workflow.

Conclusion

The thermal stability of amino acid oxalates is a direct function of their hydrogen-bonded network. While materials like L-Arginine oxalate begin to degrade near 123 °C[4], highly stable complexes like L-Histidine oxalate can withstand temperatures up to 248 °C[5]. By employing the rigorous, self-validating hyphenated techniques outlined above, researchers can precisely map these degradation pathways, enabling the optimization of these materials for advanced photonic devices and nanomaterial synthesis.

References

-

[5] Systematic investigation and comparison of oxalic acid dihydrate, ammonium oxalate hydrate and ammonium hydrogen oxalate oxalic acid dihydrate single crystals | Request PDF - ResearchGate. Source: researchgate.net. URL:[Link]

-

[1] Temperature dependent glycine-oxalate assisted synthesis of CuO nanocrystallites for catalytic reduction of 4-nitrophenol in water - ResearchGate. Source: researchgate.net. URL:[Link]

-

[4] Growth and dielectric properties of L-arginine acetate and L-arginine oxalate single crystals | Request PDF - ResearchGate. Source: researchgate.net. URL:[Link]

-

[3] Crystal growth, structure and characterizations of an organic optical material - L-alanine oxalate (LAO) | Request PDF - ResearchGate. Source: researchgate.net. URL:[Link]

-

[2] Growth and characterization of α and γ-glycine single crystals - ResearchGate. Source: researchgate.net. URL:[Link]

Sources

Application Notes and Protocols: Incorporation of Unnatural Amino Acids into Peptide Backbones

Introduction: Beyond Nature's 20 Amino Acid Building Blocks